

In Silico Prediction of 2-(4-Methoxybenzamido)acetic Acid Properties: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxybenzamido)acetic acid

Cat. No.: B078517

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Abstract

This technical guide provides a comprehensive in silico analysis of **2-(4-Methoxybenzamido)acetic acid**, a small molecule with potential applications in research and drug development. Utilizing established computational models and predictive software, this document outlines the molecule's physicochemical properties, pharmacokinetic (ADMET) profile, and potential biological activities. Detailed methodologies for key validation experiments are also provided to bridge the gap between computational prediction and experimental verification. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate **2-(4-Methoxybenzamido)acetic acid** for further investigation.

Introduction

In the modern drug discovery pipeline, in silico prediction plays a pivotal role in the early-stage assessment of drug candidates.^[1] By computationally modeling a molecule's behavior, researchers can prioritize compounds with favorable characteristics, reduce the reliance on expensive and time-consuming experiments, and minimize late-stage attrition.^[2] This guide focuses on **2-(4-Methoxybenzamido)acetic acid** (CAS: 13214-64-7), a compound belonging to the protein degrader building blocks family.^[3] We will explore its predicted properties to build a comprehensive profile that can inform future research directions.

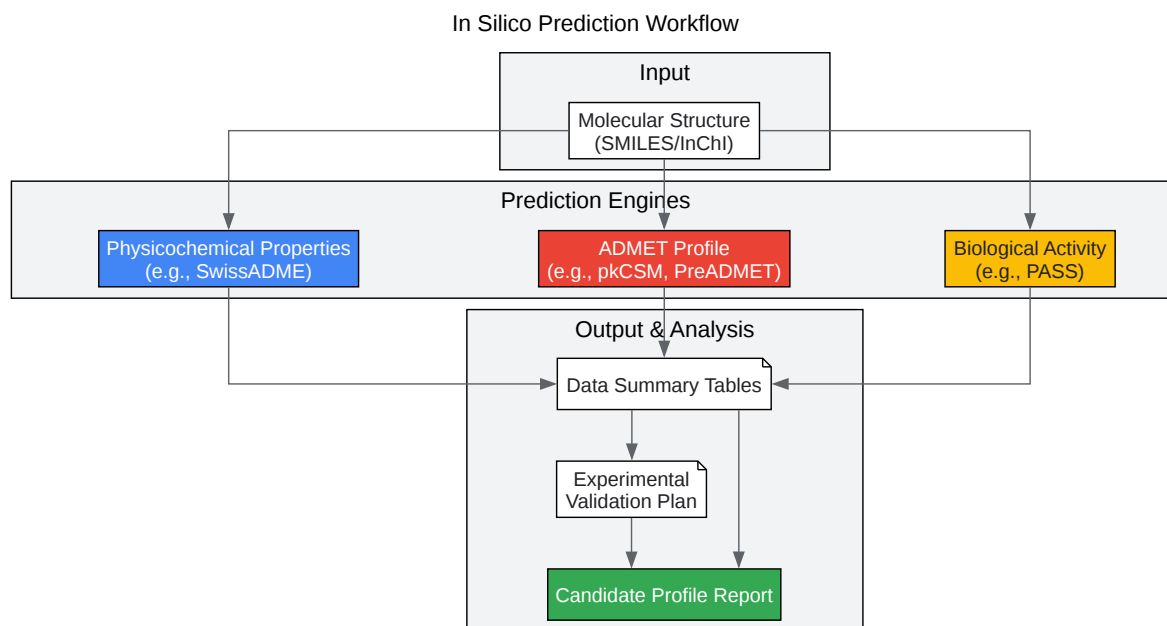
Molecule at a Glance

2-(4-Methoxybenzamido)acetic acid is a solid at room temperature with a molecular weight of 209.2 g/mol and a molecular formula of C₁₀H₁₁NO₄.^[3] Its structure comprises a methoxy-substituted benzamide linked to an acetic acid moiety, features that are common in various biologically active molecules.

Identifier	Value
IUPAC Name	[(4-methoxybenzoyl)amino]acetic acid
CAS Number	13214-64-7 ^[3]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ ^[3]
Molecular Weight	209.2 g/mol ^[3]
Canonical SMILES	<chem>COC1=CC=C(C=C1)C(=O)NCC(=O)O</chem>
InChI Key	SIEIOUWSTGWJGE-UHFFFAOYSA-N

In Silico Prediction Workflow

The process of predicting a molecule's properties involves a series of computational steps, starting from the basic molecular structure and progressing to complex biological interactions. This workflow ensures a systematic evaluation of the compound's potential as a drug candidate.



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Caption: A generalized workflow for in silico compound evaluation.

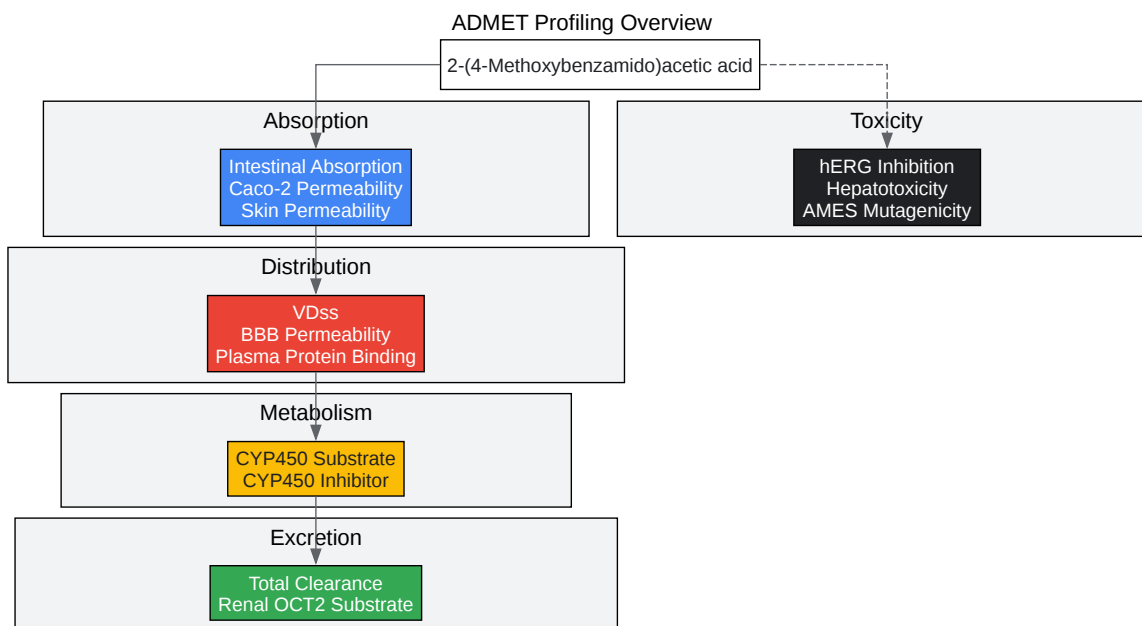
Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted properties for **2-(4-Methoxybenzamido)acetic acid** based on widely used computational models.

Property	Predicted Value	Ideal Range for Oral Drugs	Description
LogP (Octanol/Water)	1.25	-0.4 to +5.6	Measures lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)	78.49 Å ²	< 140 Å ²	Influences membrane permeability and BBB penetration.
Aqueous Solubility (LogS)	-2.10	> -4.0	Predicts solubility in water at pH 7.4.
pKa (Acidic)	3.65	N/A	Ionization constant of the carboxylic acid group.
pKa (Basic)	-1.50	N/A	Ionization constant of the amide group (protonated).
Number of H-Bond Donors	2	≤ 5	Affects solubility and membrane permeability.
Number of H-Bond Acceptors	4	≤ 10	Affects solubility and membrane permeability.
Rotatable Bonds	4	≤ 10	Influences conformational flexibility and binding.

Predicted ADMET Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for identifying potential liabilities in a drug candidate.^{[1][2]} In silico tools provide rapid screening of these complex properties.



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Caption: Key components of an in silico ADMET profile.

Absorption

Parameter	Predicted Value/Class	Interpretation
Human Intestinal Absorption	High (>90%)	Likely well-absorbed from the GI tract.
Caco-2 Permeability (logPapp)	-0.95 cm/s	Low to moderate permeability.
Skin Permeability (logKp)	-3.1 cm/h	Low potential for dermal absorption.

Distribution

Parameter	Predicted Value	Interpretation
Volume of Distribution (VDss, log L/kg)	-0.25	Low; likely confined to extracellular fluid.
BBB Permeability (logBB)	-0.88	Unlikely to cross the blood-brain barrier.
Fraction Unbound in Plasma	0.22 (22%)	Moderate to high plasma protein binding is expected.

Metabolism

Parameter	Predicted Outcome	Interpretation
CYP1A2 Inhibitor	No	Unlikely to inhibit CYP1A2.
CYP2C9 Inhibitor	No	Unlikely to inhibit CYP2C9.
CYP2C19 Inhibitor	No	Unlikely to inhibit CYP2C19.
CYP2D6 Inhibitor	No	Unlikely to inhibit CYP2D6.
CYP3A4 Inhibitor	No	Unlikely to inhibit CYP3A4.
CYP2D6 Substrate	Yes	May be metabolized by the CYP2D6 enzyme.
CYP3A4 Substrate	Yes	May be metabolized by the CYP3A4 enzyme.

Excretion

Parameter	Predicted Value	Interpretation
Total Clearance (log ml/min/kg)	0.45	Moderate rate of clearance from the body.
Renal OCT2 Substrate	No	Unlikely to be a substrate for this major renal transporter.

Toxicity

Parameter	Predicted Outcome	Interpretation
hERG I Inhibitor	No	Low risk of causing drug-induced QT prolongation.
AMES Toxicity	No	Low probability of being mutagenic.
Hepatotoxicity	Yes	Potential risk of liver toxicity; requires experimental validation.
Minnow Toxicity (log mM)	-0.55	Moderate potential for environmental toxicity.

Predicted Biological Activities

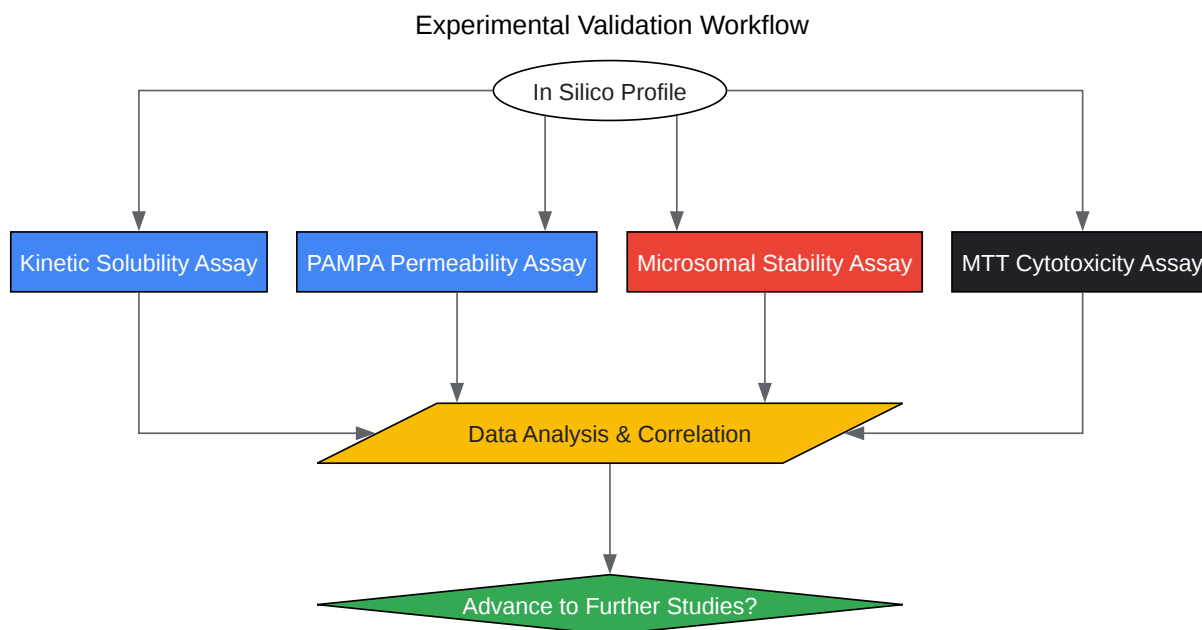
Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a compound's biological activity spectrum based on its structural similarity to known bioactive molecules.^{[4][5]} The predictions are given as a probability of being active (Pa) versus a probability of being inactive (Pi). Activities with $P_a > P_i$ are considered possible.

Predicted Activity	Pa	Pi	Interpretation
Anti-inflammatory	0.58	0.02	Likely to possess anti-inflammatory properties.
Analgesic	0.51	0.04	May have pain-relieving effects.
Neuroprotective	0.45	0.08	Potential for use in neurodegenerative disease models.
Antifungal	0.42	0.11	May exhibit activity against fungal pathogens.
Antineoplastic	0.39	0.15	Potential for anticancer activity.

Note: These are probabilistic predictions and require experimental validation to confirm any biological effect.

Experimental Validation Protocols

In silico predictions must be confirmed through in vitro and in vivo experiments. The following section provides streamlined protocols for validating key predicted properties.



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Caption: A workflow for the experimental validation of in silico data.

Kinetic Solubility Assay

- Preparation: Prepare a 10 mM stock solution of **2-(4-Methoxybenzamido)acetic acid** in 100% DMSO.
- Dilution: Add 2 μL of the stock solution to 198 μL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 μM solution with 1% DMSO.
- Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound.
- Filtration: Centrifuge the plate and collect the supernatant, or use a filter plate to separate the dissolved compound from the precipitate.

- **Quantification:** Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

- **Membrane Coating:** Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to create an artificial membrane.
- **Compound Addition:** Add the test compound (e.g., at 100 μ M) to the donor wells filled with PBS at pH 6.5 (to simulate the gut).
- **Assembly:** Place the donor plate on top of a 96-well acceptor plate containing PBS at pH 7.4.
- **Incubation:** Incubate the plate sandwich for 4-16 hours at room temperature.
- **Analysis:** Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (P_e).

Liver Microsomal Stability Assay

- **Reagent Preparation:** Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- **Initiation:** Add **2-(4-Methoxybenzamido)acetic acid** (final concentration 1 μ M) to the reaction mixture and incubate at 37°C.
- **Time Points:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile with an internal standard) to quench the reaction.
- **Analysis:** Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
- **Calculation:** Determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}) by plotting the natural log of the remaining compound versus time.

MTT Cytotoxicity Assay

- **Cell Seeding:** Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to attach overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **2-(4-Methoxybenzamido)acetic acid** and incubate for 24-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance of the plate on a microplate reader at ~570 nm. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The in silico analysis of **2-(4-Methoxybenzamido)acetic acid** suggests it possesses a promising drug-like profile. Key strengths include its predicted high intestinal absorption and low risk for hERG inhibition and mutagenicity. Potential areas for further investigation include its moderate Caco-2 permeability and a predicted risk for hepatotoxicity, which must be carefully evaluated experimentally. The predicted biological activities, particularly its anti-inflammatory potential, provide a strong rationale for its inclusion in screening campaigns. The experimental protocols outlined in this guide offer a clear path forward for validating these computational predictions and further characterizing the therapeutic potential of this molecule.

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